molecular formula C5H9N3O B2835083 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 793616-64-5

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B2835083
CAS No.: 793616-64-5
M. Wt: 127.147
InChI Key: ZYLOHWGMUMUSKZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound belonging to the oxadiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an ethanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the cyclization of amidoximes with isatoic anhydrides. This reaction can be carried out in a NaOH-DMSO medium at ambient temperature, allowing for the formation of the oxadiazole ring. The reaction proceeds without the need for protective groups, making it an efficient one-pot method.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted oxadiazoles.

Scientific Research Applications

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-(1,2,4-Oxadiazol-5-yl)anilines

  • 5-Methyl-1,2,4-oxadiazole derivatives

  • 3-(4-Bromomethylphenyl)-5-methyl-1,2,4-oxadiazole

Uniqueness: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-5(2-3-6)8-9-4/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLOHWGMUMUSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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